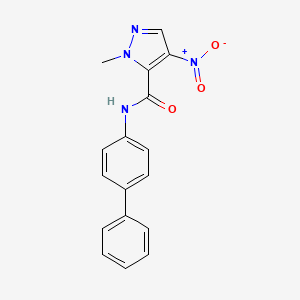

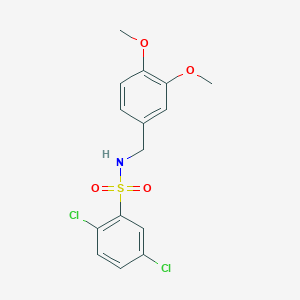

![molecular formula C18H23N5O2 B5564975 2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol, commonly known as AMPEA, is a chemical compound that belongs to the family of pyrimidine derivatives. It is a potent AMPA receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol plays a crucial role in catalytic reactions and the synthesis of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Its application in catalytic C–C coupling reactions demonstrates its utility in constructing chiral molecules, a critical aspect of drug synthesis. The work by Thomas H. West elaborates on using ethanol, including derivatives similar to the compound , in enantioselective catalysis to produce high-value chiral alcohols, showcasing the compound's potential in synthesizing complex, biologically active molecules (West, 2021).

Synthesis of Heterocyclic Compounds

The compound's involvement in the synthesis of tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted reactions illustrates its contribution to creating functionalized heterocyclic systems. These systems are valuable for their diverse biological activities and applications in medicinal chemistry (Zhenming Liu et al., 2014). Similarly, the synthesis of highly substituted piperidines underlines the compound's role in producing complex structures that are prevalent in many biologically active molecules (S. Sajadikhah et al., 2012).

Coordination and Supramolecular Chemistry

The compound's application extends to coordination and supramolecular chemistry, where it serves as a building block for complex structures. An example is the synthesis of novel bifunctional organic ligands, which play a significant role in constructing metal-organic frameworks and catalytic systems. The versatility of these ligands in binding to various metal ions demonstrates the compound's potential in materials science and catalysis (C. Cheadle et al., 2013).

Implications in Medicinal Chemistry

In medicinal chemistry, derivatives of 2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol contribute to the development of novel therapeutic agents. For instance, compounds incorporating elements of its structure have been explored as potent inhibitors in various pharmacological targets, indicating the compound's relevance in designing new drugs (Masaki Meguro et al., 2017).

properties

IUPAC Name |

(2-anilinopyrimidin-5-yl)-[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-22-8-9-23(13-16(22)7-10-24)17(25)14-11-19-18(20-12-14)21-15-5-3-2-4-6-15/h2-6,11-12,16,24H,7-10,13H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIIXWINMICAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1CCO)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(2-Anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)